molecular formula C20H10K2N2O4 B1582410 [2,2'-Biquinoline]-4,4'-dicarboxylic acid, dipotassium salt CAS No. 63451-34-3

[2,2'-Biquinoline]-4,4'-dicarboxylic acid, dipotassium salt

Cat. No. B1582410
CAS RN: 63451-34-3
M. Wt: 420.5 g/mol
InChI Key: WCYSOCFXPUNTJG-UHFFFAOYSA-L
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Description

2,2'-Biquinoline]-4,4'-dicarboxylic acid, dipotassium salt, also known as BQD, is a versatile organic compound commonly used in a variety of scientific research applications. BQD is a white, odorless, crystalline solid with a melting point of 170-172 °C and a boiling point of 273 °C. It is soluble in water and organic solvents, and is a highly reactive compound. BQD is a valuable tool for researchers due to its wide range of applications and its relative stability in a variety of conditions.

Scientific Research Applications

Radiochemiluminescence Applications

BQC is used in the study of radiochemiluminescence. Carboxyquinolines like BQC, when radiolyzed in specific amides, form novel 1,4-dihydroquinolines. These emit light upon the addition of bases in the presence of oxygen, resulting in quinolinones. This process has potential applications in radiation dosimetry and analytical applications due to its high quantum yields (Papadopoulos et al., 2000).

Catalysis in Oxidation Reactions

BQC has been identified as an efficient catalyst in several oxidation reactions:

Photoluminescence and Electroluminescence

BQC demonstrates potential in photoluminescence and electroluminescence applications. This includes the development of films using BQC for electrophoretic deposition due to its luminescent properties (Wojtal & Zhitomirsky, 2016).

Catalytic Applications in Synthesis Reactions

BQC is also utilized in various synthesis reactions, including:

Coordination Polymers and Metal Complexes

BQC is instrumental in the formation of coordination polymers and metal complexes with enhanced properties:

Dye-Sensitized Solar Cells Application

BQC has been investigated for its application in dye-sensitized solar cells (DSSC), demonstrating strong absorption and electrochemical stability (Wills et al., 2013).

properties

IUPAC Name

dipotassium;2-(4-carboxylatoquinolin-2-yl)quinoline-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C20H12N2O4.2K/c23-19(24)13-9-17(21-15-7-3-1-5-11(13)15)18-10-14(20(25)26)12-6-2-4-8-16(12)22-18;;/h1-10H,(H,23,24)(H,25,26);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCYSOCFXPUNTJG-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=NC4=CC=CC=C4C(=C3)C(=O)[O-])C(=O)[O-].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10K2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3069851
Record name [2,2'-Biquinoline]-4,4'-dicarboxylic acid, dipotassium salt
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Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White powder; [Hach MSDS]
Record name Dipotassium (2,2'-biquinoline)-4,4'-dicarboxylate
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CAS RN

63451-34-3
Record name (2,2'-Biquinoline)-4,4'-dicarboxylic acid, potassium salt (1:2)
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Record name [2,2'-Biquinoline]-4,4'-dicarboxylic acid, potassium salt (1:2)
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Record name [2,2'-Biquinoline]-4,4'-dicarboxylic acid, dipotassium salt
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Record name Dipotassium [2,2'-biquinoline]-4,4'-dicarboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[2,2'-Biquinoline]-4,4'-dicarboxylic acid, dipotassium salt
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[2,2'-Biquinoline]-4,4'-dicarboxylic acid, dipotassium salt
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[2,2'-Biquinoline]-4,4'-dicarboxylic acid, dipotassium salt
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[2,2'-Biquinoline]-4,4'-dicarboxylic acid, dipotassium salt
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[2,2'-Biquinoline]-4,4'-dicarboxylic acid, dipotassium salt
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[2,2'-Biquinoline]-4,4'-dicarboxylic acid, dipotassium salt

Q & A

Q1: How does BQC contribute to catalytic activity in aqueous solutions?

A1: BQC acts as a ligand, forming water-soluble complexes with metal ions like copper [] and iridium []. This solubility is crucial for catalysis in aqueous environments. For instance, BQC enhances the catalytic activity of CuCl2 in the oxidation of alkylarenes with tert-Butyl hydroperoxide []. Similarly, it boosts the efficiency of [Ir(COD)Cl]2 in Oppenauer-type oxidation of secondary alcohols []. The enhanced solubility of the metal complexes in water, facilitated by BQC, plays a crucial role in these reactions.

Q2: Are there specific structural features of BQC that contribute to its effectiveness as a ligand?

A2: Yes, the structure of BQC is key to its function. The two carboxylate groups, present as potassium salts, enhance water solubility. Furthermore, the biquinoline nitrogen atoms act as strong coordinating sites for metal ions [, ]. This coordination forms the basis for the formation of catalytically active metal complexes.

Q3: Beyond oxidation reactions, what other applications of BQC-metal complexes are being explored?

A3: BQC-metal complexes show promise in a variety of applications. For instance, a Cu(i) complex with BQC exhibits red light absorption and a unique color-changing property upon freezing and melting, highlighting its potential in material science []. This diversity in applications stems from BQC's ability to modulate the properties of metal ions in solution.

Q4: Are there any environmental benefits to using BQC in catalytic systems?

A4: Yes, employing BQC can contribute to greener chemical processes. The use of BQC-CuCl2 system allows for the oxidation of benzylic compounds to occur in an organic solvent-free environment []. This reduces waste and minimizes the use of potentially harmful organic solvents, aligning with the principles of green chemistry.

Q5: What future research directions are anticipated for BQC and its derivatives?

A5: Further research could explore the use of BQC with a wider range of metal ions to discover novel catalytic activities. Modifying the BQC structure itself might further enhance its solubility, stability, and fine-tune its interaction with specific metals, paving the way for tailored catalytic systems. Additionally, exploring the photophysical properties of BQC-metal complexes, especially in the context of deep-red emitting iridium complexes [], could open doors for new applications in areas like photodynamic therapy.

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